![molecular formula C27H24O18 B106917 1,3,6-tri-O-galloyl-beta-D-glucose CAS No. 18483-17-5](/img/structure/B106917.png)
1,3,6-tri-O-galloyl-beta-D-glucose
Overview
Description
1,3,6-tri-O-galloyl-beta-D-glucose (TGG) is a phenolic compound found in Black Walnut Kernels . It has been identified as a potential inhibitor of SARS-CoV-2 variants .
Synthesis Analysis
The synthesis of 1,3,6-tri-O-galloyl-beta-D-glucose involves the introduction of galloyl substituents via esterification. The mixture of anomers obtained could be fully converted into the targeted β-anomer via selective hydrazinolysis followed by activation of the anomeric position by a trichloroacetimidate of the 1′-anomeric hydroxyl group .
Molecular Structure Analysis
The molecular structure of 1,3,6-tri-O-galloyl-beta-D-glucose has been investigated using molecular modeling and PM3 semiempirical molecular orbital theories .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,6-tri-O-galloyl-beta-D-glucose can be found on PubChem .
Scientific Research Applications
Inhibitor of SARS-CoV-2 Variants
TGG has been investigated as a potential inhibitor of SARS-CoV-2 variants . The compound was found to bind to the ACE2/wild-type RBD interface with good affinities, which might prevent the ACE2/RBD association . This suggests that TGG could potentially inhibit SARS-CoV-2 viral entry into target cells .
Treatment for COVID-19
In addition to its potential as an inhibitor of SARS-CoV-2 variants, TGG is also being studied for its therapeutic potential in the treatment of COVID-19 . The compound has been shown to bind strongly to all three mutants of the virus, demonstrating its potential as a therapeutic agent .
Inhibition of Virulence Factors
TGG has been found to effectively inhibit the production of crucial virulence factors, including protease and exopolysaccharides (EPS), in P. penneri ALK 1200 . This suggests that TGG could be used as a potential treatment for infections caused by this bacterium .
Accumulation in Tea
TGG is known to accumulate in tea materials from different cultivars and leaf positions . This suggests that the compound could potentially be used as a marker for tea quality or authenticity .
Regulation of Gene Expression
TGG has been associated with the regulation of gene expression in tea plants . Specifically, the compound has been linked to the expression of UDP glycosyltransferase (UGTs) and serine carboxypeptidases-like (SCPLs) genes . This suggests that TGG could potentially be used in genetic engineering or breeding programs to improve tea quality .
Medicinal Properties
TGG possesses significant medicinal properties . It has been recognized for its anti-inflammatory and bacteriostatic properties . This suggests that TGG could potentially be used in the development of new drugs or therapies .
Future Directions
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKMOGIPOMVCHO-SJMVAQJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041667 | |
Record name | 1,3,6-Trigalloyl glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-tri-O-galloyl-beta-D-glucose | |
CAS RN |
18483-17-5 | |
Record name | 1,3,6-Tri-O-galloyl-β-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18483-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gallotannin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018483175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6-Trigalloyl glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18483-17-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETA-D-GLUCOPYRANOSE, 1,3,6-TRIS(3,4,5-TRIHYDROXYBENZOATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8718334XJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of 1,3,6-Tri-O-galloyl-beta-D-glucose in the context of skin health?
A1: While 1,3,6-Tri-O-galloyl-beta-D-glucose itself wasn't directly investigated for its skin-related properties in the provided research, its isolation from Sapium insigne alongside other phenolic compounds and the context of the research paper highlighting skin whitening effects [] suggests potential relevance to this field. Further research is needed to explore its specific effects on skin health.
Q2: How does the research on San-Bai decoction relate to 1,3,6-Tri-O-galloyl-beta-D-glucose?
A2: The research on San-Bai decoction (SBD) for skin whitening [] provides a relevant framework for understanding the potential role of 1,3,6-Tri-O-galloyl-beta-D-glucose. The study highlights tyrosinase (TYR) inhibition as a key mechanism for skin whitening. While not explicitly mentioned in the SBD study, 1,3,6-Tri-O-galloyl-beta-D-glucose, being a phenolic compound, might possess TYR inhibitory activity, similar to other phenolic compounds identified in SBD. This potential link warrants further investigation.
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